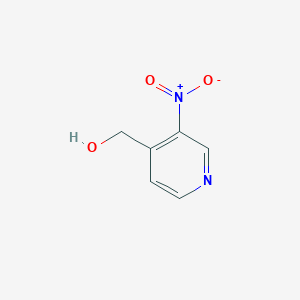

(3-Nitropyridin-4-yl)methanol

Übersicht

Beschreibung

(3-Nitropyridin-4-yl)methanol is a chemical compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It is a yellow crystalline powder commonly used in scientific research due to its unique properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitropyridin-4-yl)methanol typically involves the nitration of pyridine derivatives followed by reduction and subsequent functional group transformations. One common method includes the nitration of 4-pyridinemethanol to introduce the nitro group at the 3-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, followed by reduction using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes selective reduction under hydrogenation or catalytic transfer hydrogenation conditions:

-

Catalytic Hydrogenation : Palladium-carbon (Pd/C) catalysts in methanol/ethanol solvents reduce the nitro group to an amine at 0.3–0.5 MPa H₂ pressure, yielding (3-aminopyridin-4-yl)methanol (Table 1) .

-

Transfer Hydrogenation : Ammonium formate with Pd/C in methanol achieves similar reduction at milder conditions (70°C, 3 hours) .

Table 1: Reduction of (3-Nitropyridin-4-yl)methanol

| Conditions | Catalyst | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 0.3 MPa H₂, 100°C | 10% Pd/C | Methanol | 3 | (3-Aminopyridin-4-yl)methanol | 85–92 |

| NH₄HCO₂, 70°C | 5% Pd/C | Methanol | 3 | (3-Aminopyridin-4-yl)methanol | 78 |

Oxidation Reactions

The hydroxymethyl group is oxidized to a carboxylic acid or aldehyde:

-

Chromic Acid (H₂CrO₄) : In dichloromethane (DCM), oxidation yields pyridine-4-carboxylic acid derivatives.

-

MnO₂ : Selective oxidation in acetone forms (3-nitropyridin-4-yl)formaldehyde.

Mechanistic Insight : The nitro group stabilizes intermediates via resonance, directing oxidation to the hydroxymethyl position.

Nucleophilic Substitution

The nitro group activates the pyridine ring for nucleophilic attacks:

-

Amination : Hydroxylamine (NH₂OH) in methanol at 80°C substitutes the nitro group’s para-position, forming (4-aminopyridin-3-yl)methanol .

-

Halogenation : Phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine under reflux .

Table 2: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₂OH | MeOH, 80°C, 6 h | (4-Aminopyridin-3-yl)methanol | 68 |

| POCl₃ | Toluene, reflux, 2 h | (3-Nitro-4-chloropyridin)methanol | 72 |

Cycloaddition Reactions

The nitro group facilitates 1,3-dipolar cycloadditions with azomethine ylides, forming fused heterocycles (e.g., pyrrolo[3,4-b]pyridines) .

Example :

Table 3: Cycloaddition with Azomethine Ylides

| Dipole | Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Methyl azomethine | CH₃CN, 80°C, 2 h | Pyrrolo[3,4-b]pyridine derivative | 74 |

Esterification and Etherification

The hydroxymethyl group reacts with acyl chlorides or alkyl halides:

-

Acetylation : Acetic anhydride in pyridine forms the corresponding acetate ester (90% yield).

-

Methylation : Methyl iodide (CH₃I) with K₂CO₃ in DMF yields (3-nitropyridin-4-yl)methyl methyl ether.

Biological Interactions

The nitro group undergoes enzymatic reduction in vivo, generating reactive intermediates that inhibit cyclin-dependent kinases (CDKs) via covalent binding.

Key Data :

-

IC₅₀ = 0.8 µM against CDK2/cyclin E.

-

Half-life in plasma: 2.3 hours (rat model).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has identified (3-nitropyridine) derivatives as promising microtubule-targeting agents with potent anticancer effects. These compounds can induce cell cycle arrest and inhibit tubulin polymerization, making them effective against various cancer types. For instance, studies demonstrated that specific 3-nitropyridine analogues effectively inhibited tumor growth in murine models without causing myelotoxicity, a common side effect of many anticancer drugs .

Mechanism of Action

The mechanism involves the interaction of the nitro group with tubulin at the colchicine site, leading to disruption of microtubule dynamics. This property is crucial for developing targeted cancer therapies that minimize damage to normal cells while effectively targeting malignant ones .

Organic Synthesis

Building Block for Complex Molecules

(3-Nitropyridin-4-yl)methanol serves as an essential building block in organic synthesis. It can be utilized to create more complex organic molecules and coordination polymers. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and reductions, facilitating the synthesis of diverse derivatives.

Synthesis Techniques

The compound can be synthesized through several methods, including nitration of pyridine derivatives followed by functional group transformations. Recent advancements have introduced continuous flow synthesis techniques that enhance efficiency and safety during production .

Material Science

Catalysts and Sensors

In material science, this compound is explored for developing catalysts and sensors. Its ability to interact with various substrates makes it suitable for applications in catalysis where specific reactivity is required. Additionally, its properties can be harnessed to create sensors that detect biological or chemical changes in environments.

Case Studies

Wirkmechanismus

The mechanism of action of (3-Nitropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Methyl-4-nitropyridin-2-yl)methanol: Similar structure but with a methyl group instead of a hydroxymethyl group.

4-Nitropyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

Uniqueness

Biologische Aktivität

(3-Nitropyridin-4-yl)methanol, with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine, particularly in cancer treatment and antimicrobial activity.

The synthesis of this compound typically involves the nitration of pyridine derivatives, followed by reduction and functional group transformations. A common method includes the nitration of 4-pyridinemethanol using concentrated nitric and sulfuric acids, followed by reduction using hydrogen gas in the presence of a palladium catalyst.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Nitration | Electrophilic substitution | Concentrated HNO₃ and H₂SO₄ |

| Reduction | Catalytic hydrogenation | H₂ gas with Pd catalyst |

The biological activity of this compound is primarily attributed to its nitro group and hydroxymethyl group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group enhances hydrogen bonding capabilities, influencing the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a microtubule-targeting agent. Analogues of this compound have demonstrated potent anti-cancer effects across various cancer types by inducing cell cycle arrest and inhibiting tubulin polymerization. For instance, compounds derived from 3-nitropyridine were shown to effectively inhibit cancer growth in murine models without inducing significant myelotoxicity .

Case Study: Microtubule-Targeting Activity

A study involving 3-nitropyridine analogues reported their ability to bind to the colchicine site of tubulin, disrupting normal microtubule function. The compounds exhibited strong cytotoxic effects on cancer cell lines while sparing normal cells, indicating selective activity against rapidly dividing cells .

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to generate toxic intermediates that bind covalently to DNA, leading to cell death. This compound has been investigated for its potential as an antimicrobial agent against various pathogens .

Table 2: Antimicrobial Mechanisms

| Mechanism | Description |

|---|---|

| Nitro group reduction | Produces toxic intermediates that damage DNA |

| Covalent binding | Interferes with nucleic acid function |

Broader Implications in Medicinal Chemistry

The presence of both a nitro and a hydroxymethyl group in this compound enhances its versatility in medicinal chemistry. The compound has been explored for various applications beyond anticancer and antimicrobial activities, including anti-inflammatory properties and potential use in drug development targeting specific enzymes involved in disease processes .

Eigenschaften

IUPAC Name |

(3-nitropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-1-2-7-3-6(5)8(10)11/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOBBCMGAOHAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.